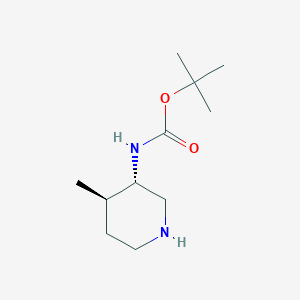

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The key step is the introduction of the tert-butyl carbamate protecting group onto the piperidine nitrogen. This is typically achieved by reacting the piperidine amine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DIPEA (N,N-diisopropylethylamine). The reaction is usually conducted in an aprotic solvent like dichloromethane or DMF at room temperature to moderate heat.

Reductive Amination and Functionalization

For further functionalization, such as introducing substituents on the piperidine ring or modifying the nitrogen, reductive amination is used. For example, reaction of tert-butyl (3-methylpiperidin-3-yl)carbamate with paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) at ambient temperature leads to N-substituted carbamates. This method allows for selective modification while maintaining the carbamate protection.

Stereochemical Control

Achieving the trans configuration at the 3- and 4-positions of the piperidine ring requires careful control. This can be influenced by the choice of starting materials, reaction conditions, and purification methods. Although detailed stereochemical procedures specific to this compound are scarce, analogous piperidine carbamate syntheses use chiral auxiliaries or resolution techniques to enrich the trans isomer.

Representative Experimental Procedure

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Carbamate Formation | 4-methylpiperidine + tert-butyl chloroformate + triethylamine in DCM, RT, 16 h | ~80% | Base scavenges HCl; reaction monitored by TLC |

| Reductive Amination | Carbamate + paraformaldehyde + sodium triacetoxyborohydride in DCE, RT, overnight | ~50-60% | Followed by acid workup with 4N HCl in dioxane |

| Purification | Silica gel chromatography or reverse phase flash chromatography | - | Gradient elution with methanol/dichloromethane or water/acetonitrile |

Analytical and Purification Techniques

- Chromatography: Silica gel chromatography with solvent gradients (0-5% methanol in dichloromethane) or reverse phase flash chromatography is used to purify the carbamate products.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LCMS), and melting point determination confirm the structure and purity.

- Stereochemical Analysis: Chiral HPLC or crystallization can be employed to verify and enrich the trans isomer.

Research Findings and Optimization Insights

- The use of DIPEA as a base in carbamate formation improves yield and reduces side reactions compared to triethylamine in some cases.

- Reductive amination with sodium triacetoxyborohydride is mild and selective, preserving the carbamate protecting group while allowing N-substitution.

- Reaction times vary from 16 hours to overnight at room temperature, balancing conversion and minimizing decomposition.

- Purification by reverse phase chromatography provides high purity products suitable for further synthetic applications or biological testing.

- The trans isomer is favored by starting from appropriately substituted piperidine precursors and controlling reaction conditions, although explicit stereoselective synthesis protocols require further literature exploration.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Carbamate Protection | tert-butyl chloroformate, triethylamine, DCM, RT | 75-85 | Base neutralizes HCl byproduct |

| Reductive Amination | paraformaldehyde, sodium triacetoxyborohydride, DCE, RT overnight | 50-60 | Mild conditions preserve Boc group |

| Acid Workup | 4N HCl in 1,4-dioxane, RT, 5 h | Quantitative | Removes impurities, stabilizes salt |

| Purification | Silica gel or reverse phase chromatography | - | Essential for isomer separation |

化学反应分析

Types of Reactions

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate has been investigated for its potential as a multitarget drug in the treatment of Alzheimer's disease. Research indicates that it exhibits both β-secretase and acetylcholinesterase inhibitory activities, which are crucial for preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

In Vivo Studies

In vivo studies involving scopolamine-induced models of Alzheimer's disease have shown that this compound can mitigate cognitive decline, although its efficacy compared to established treatments like galantamine remains under investigation . The compound was administered at a dosage of 4 mg/kg in animal models, demonstrating some degree of cognitive preservation.

Synthetic Route

The synthesis typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and N-hydroxybenzotriazole (HoBt), which facilitate the formation of the desired carbamate linkage while minimizing by-product formation .

Case Studies and Research Findings

Several studies have documented the effects of this compound on neurodegenerative models:

These findings highlight the compound's potential as a therapeutic agent in neurodegenerative diseases, warranting further exploration through clinical trials.

作用机制

The mechanism of action of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, regenerating the free amine.

相似化合物的比较

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the piperidine ring, which alter electronic, steric, and solubility profiles. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison of Carbamate Derivatives

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro analog (CAS 175712-02-4) exhibits higher electronegativity, which may improve binding interactions in electron-deficient environments (e.g., enzyme active sites) compared to the methyl-substituted compound .

Hydroxyl Group Impact :

The hydroxylated derivative (CAS 724788-22-1) demonstrates increased aqueous solubility due to hydrogen bonding but is prone to faster metabolic degradation via phase II conjugation, limiting its utility in vivo .Steric Effects :

The 3,3-dimethyl analog (CAS 544443-41-6) shows enhanced steric shielding around the carbamate group, reducing susceptibility to enzymatic hydrolysis. This property is advantageous for prolonged drug half-life .- Biological Activity Trends: Carbamates with bulky substituents (e.g., tert-butyl) generally exhibit higher acetylcholinesterase (AChE) inhibition compared to smaller analogs, as observed in pesticide studies .

生物活性

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 214.31 g/mol. The compound features a tert-butyl group and a 4-methylpiperidine moiety linked through a carbamate functional group, contributing to its lipophilicity and ability to penetrate biological membranes effectively.

This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may exhibit serotonin reuptake inhibition , which is a mechanism commonly associated with antidepressant activity.

Binding Affinity Studies

Interaction studies indicate that this compound may bind to serotonin receptors, potentially influencing mood-regulating pathways. This interaction is crucial for understanding its antidepressant properties and overall pharmacological profile.

Antidepressant Potential

Research indicates that compounds similar to this compound have been linked to serotonin reuptake inhibition, suggesting potential antidepressant properties. This aligns with the growing interest in developing new antidepressants that target serotonin pathways.

Neuroprotective Effects

In addition to its potential antidepressant activity, there is evidence suggesting that the compound may have neuroprotective effects. Studies on related compounds have shown that they can protect neurons from oxidative stress and promote neuronal survival in various models of neurodegeneration .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that related compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides, indicating potential applications in Alzheimer's disease treatment .

- Another investigation focused on the compound's ability to modulate inflammatory responses in astrocytes, which are critical for maintaining homeostasis in the central nervous system .

- Animal Models :

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Structure | Different cyclic amine; potential different biological activity |

| Tert-butyl N-{(3R)-5-methylpiperidin-3-yl}carbamate | Structure | Variation in chirality; may affect binding affinity |

| Tert-butyl N-(1-methylpiperidin-4-yl)carbamate | Structure | Variation in piperidine structure; altered pharmacological properties |

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of trans-tert-butyl (4-methylpiperidin-3-yl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis involving Boc (tert-butoxycarbonyl) protection of the amine group is typical. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Evidence from similar compounds (e.g., tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate) suggests using tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane at 0–25°C . Optimization may involve monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O).

Q. How can the purity and structural identity of trans-tert-butyl (4-methylpiperidin-3-yl)carbamate be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and trans-configuration (e.g., coupling constants in NOESY for stereochemical validation) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical when handling trans-tert-butyl (4-methylpiperidin-3-yl)carbamate in the laboratory?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate):

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in trans-tert-butyl (4-methylpiperidin-3-yl)carbamate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is effective. For example, torsion angles (e.g., N7—C1—C2—C3 = 119.57°) from similar carbamates can confirm trans-stereochemistry . Crystallization conditions (e.g., slow evaporation in ethyl acetate/hexane) must be optimized to obtain diffraction-quality crystals.

Q. How should researchers address discrepancies in NMR data (e.g., splitting patterns) observed for trans-tert-butyl (4-methylpiperidin-3-yl)carbamate under varying solvent systems?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift proton signals due to hydrogen bonding. For example, the NH proton in Boc-protected amines is often deshielded in DMSO-d₆.

- Variable Temperature (VT) NMR : Perform VT-NMR (e.g., 25–60°C) to identify dynamic processes (e.g., rotameric equilibria) that cause splitting .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

Q. What strategies are effective for analyzing the stereochemical stability of trans-tert-butyl (4-methylpiperidin-3-yl)carbamate under acidic or basic conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to 0.1M HCl (simulating gastric fluid) or 0.1M NaOH at 25–40°C for 24–72 hours. Monitor degradation via HPLC .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to detect racemization.

- Circular Dichroism (CD) : Confirm retention of stereochemical integrity by comparing CD spectra before/after stress testing.

Data Contradiction Analysis

Q. How can researchers reconcile conflicting mass spectrometry (MS) and NMR data for trans-tert-butyl (4-methylpiperidin-3-yl)carbamate?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., tert-butyl byproducts) that may distort MS signals.

- NMR Relaxation Delays : Increase relaxation delays (D1 > 2s) to ensure complete relaxation of nuclei, avoiding integration errors .

- Cross-Validation : Compare data with structurally characterized analogs (e.g., tert-butyl (3-hydroxycyclobutyl)carbamate, CAS 15760-35-7) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。